1-Benzyl-6-ethynyl-1H-indole
Description
Properties
IUPAC Name |
1-benzyl-6-ethynylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-14-8-9-16-10-11-18(17(16)12-14)13-15-6-4-3-5-7-15/h1,3-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTUEZFYFJIVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of Ethynyl-Indoles
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Ethynyl-Indole Scaffold - A Fusion of Aromaticity and Reactivity
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs.[1][2] Its unique electronic structure and ability to participate in various biological interactions have cemented its role in the development of therapeutics ranging from anticancer agents to modulators of neurotransmission.[3][4] The introduction of an ethynyl (alkyne) group onto this scaffold creates the ethynyl-indole family, a class of compounds where the rich aromatic character of indole is synergistically combined with the linear geometry and high electron density of a triple bond.
This guide provides an in-depth exploration of the core physicochemical characteristics of ethynyl-indoles. We will move beyond a simple recitation of facts to delve into the causality behind their synthesis, reactivity, and electronic behavior. For the drug development professional, understanding these properties is paramount, as they directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for covalent modification and its utility as a versatile synthetic intermediate.
Synthetic Strategies: Forging the Ethynyl-Indole Bond
The reliable and versatile synthesis of ethynyl-indoles is the gateway to exploring their properties and applications. While several methods exist, the Palladium-catalyzed Sonogashira cross-coupling reaction stands as the most prominent and widely adopted strategy due to its functional group tolerance and operational simplicity.[5][6]
Core Methodology: The Sonogashira Cross-Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In our context, this typically involves coupling a halo-indole (most commonly a 3-iodo or 3-bromoindole) with a terminal alkyne.
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium complex is the heart of the catalytic cycle. It undergoes oxidative addition with the halo-indole, creating a Pd(II)-indole intermediate that is primed for reaction.
-
Copper(I) Co-catalyst (e.g., CuI): While copper-free versions exist, the classic Sonogashira protocol utilizes a copper co-catalyst. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-indole complex, a crucial step that brings the two carbon fragments together on the palladium center.
-
Base (e.g., Triethylamine, Diisopropylamine): The base serves two critical functions. First, it deprotonates the terminal alkyne, facilitating the formation of the reactive copper acetylide. Second, it acts as a scavenger for the hydrogen halide (HX) that is generated during the reaction, preventing catalyst deactivation and unwanted side reactions.
-
Solvent (e.g., THF, DMF): The solvent must be capable of dissolving all reactants and catalysts while remaining inert to the reaction conditions. Anhydrous, deoxygenated solvents are crucial as both the palladium catalyst and the copper acetylide intermediates are sensitive to oxygen.
Caption: General workflow for the Sonogashira synthesis of ethynyl-indoles.
Experimental Protocol: Synthesis of 1-Methyl-3-(phenylethynyl)-1H-indole
This protocol is a representative example and should be adapted based on the specific substrates and available laboratory equipment.
-
Preparation: To a flame-dried Schlenk flask, add 3-iodo-1-methyl-1H-indole (1.0 eq), copper(I) iodide (0.05 eq), and PdCl₂(PPh₃)₂ (0.02 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas three times.
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF. Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature (or heat gently to 50°C if necessary) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure ethynyl-indole.
Electronic and Optical Properties: A Tunable Chromophore
The defining electronic feature of ethynyl-indoles is the extended π-conjugation created by the alkyne linker. This turns the molecule into a highly tunable chromophore, with properties that can be modulated by substituents on both the indole ring and the terminal end of the alkyne.
-
Intramolecular Charge Transfer (ICT): When the indole acts as an electron donor and an electron-withdrawing group is placed at the other end of the alkyne, a "push-pull" system is created.[6] Upon photoexcitation, an electron can be transferred from the indole (the "push") across the ethynyl bridge to the acceptor (the "pull"), resulting in an excited state with significant charge separation. This ICT phenomenon is fundamental to their use in non-linear optics and as fluorescent probes.[7][8][9]
-
Absorption and Fluorescence: The extended conjugation in ethynyl-indoles typically results in a bathochromic (red) shift in their UV-Vis absorption spectra compared to the parent indole. The position of the longest-wavelength absorption maximum (λmax) is highly sensitive to the electronic nature of substituents and solvent polarity.[7][8] For instance, strong electron-accepting groups lead to more pronounced red-shifted absorption bands.[6]
Caption: Diagram of an ethynyl-indole based push-pull chromophore.
Table 1: Representative UV-Vis Absorption Data for Substituted Ethynyl-Indole Derivatives
| Compound Structure (Generic) | Acceptor Group (A) | λmax,1 (nm) | λmax,2 (nm) | Citation |
| Indole-C≡C-A | Tetracyanobutadiene (TCBD) | ~350-400 | ~550-600 | [6] |
| Indole-C≡C-A | Tetracyanoquinodimethane (TCNQ) | ~400-430 | ~610-660 | [6][9] |
| Indole-CH=CH-Phenyl-NO₂ | p-Nitrophenyl | - | ~380-400 | [7][8] |
Note: Data are approximate ranges derived from published spectra to illustrate trends. Exact values are compound and solvent dependent.
Reactivity: The Alkyne as a Synthetic Hub
The ethynyl group is not merely a passive electronic linker; it is a highly reactive functional group that serves as a hub for further molecular elaboration. Its most characteristic reactions are additions across the triple bond, particularly cycloadditions.
-
Cycloaddition Reactions: The electron-rich alkyne of an ethynyl-indole can act as a dienophile or dipolarophile in cycloaddition reactions. A prominent example is the [4+2] cycloaddition-retro-electrocyclization (CA-RE) reaction with electron-deficient alkenes like tetracyanoethylene (TCNE).[6] This reaction proceeds without a catalyst and provides an efficient route to complex, electronically active molecules.[6][9] Such reactions are governed by frontier molecular orbital theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the reaction's feasibility.[10]
Caption: Conceptual workflow of a cycloaddition-retro-electrocyclization reaction.
Physicochemical Profile for Drug Development
For a molecule to become a drug, its physicochemical properties must fall within a specific range to ensure adequate bioavailability and a favorable safety profile.
-
Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's lipophilicity. The parent indole has a logP of 2.14.[11] The addition of an ethynyl group, particularly a phenylethynyl group, will increase lipophilicity. This property is critical for cell membrane permeability but must be balanced, as excessively high logP values can lead to poor solubility and increased metabolic clearance.
-
Drug-Likeness (Lipinski's Rule of Five): This rule provides a set of guidelines for oral bioavailability.[12] Ethynyl-indoles can be readily designed to be "drug-like." The core scaffold is relatively small, allowing for the addition of various substituents while keeping the molecular weight under 500 g/mol . The number of hydrogen bond donors (HBD) is typically one (the indole N-H, if unsubstituted), and hydrogen bond acceptors (HBA) can be controlled through substitution, keeping both values well within the rule's limits (HBD ≤ 5, HBA ≤ 10).[12]
Table 2: Calculated Drug-Likeness Parameters for a Hypothetical Ethynyl-Indole
| Property | Value (Approx.) | Lipinski's Rule |
| Molecular Weight (MW) | ~250-450 g/mol | < 500 |
| logP | ~3.0-4.5 | < 5 |
| Hydrogen Bond Donors (HBD) | 0-1 | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | 1-4 | ≤ 10 |
| Rotatable Bonds (RTB) | 2-5 | < 10 |
Spectroscopic Characterization
Unambiguous characterization is essential for validating the synthesis and purity of any new chemical entity. Ethynyl-indoles exhibit several distinctive spectroscopic signatures.
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR, the indole protons will appear in the aromatic region (typically 7.0-8.0 ppm). The acetylenic proton, if present, is usually found around 3.0-3.5 ppm. In ¹³C NMR, the two acetylenic carbons give characteristic signals between 80 and 100 ppm.[6][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A sharp, weak-to-medium intensity absorption band corresponding to the C≡C triple bond stretch is a key diagnostic peak, appearing in the range of 2100-2250 cm⁻¹.[6][14]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass-to-charge ratio (m/z), which should match the calculated theoretical value.[6][14]
Conclusion
Ethynyl-indoles represent a powerful and versatile class of molecules. Their physicochemical properties are defined by the interplay between the electron-rich indole ring and the electronically active, sterically defined alkyne unit. The ability to synthesize these compounds reliably via methods like the Sonogashira coupling, combined with the tunable nature of their electronic properties, makes them highly attractive scaffolds. For researchers in drug discovery, the ethynyl-indole is more than just a building block; it is a sophisticated platform for creating novel therapeutics with tailored properties for engaging biological targets and navigating complex physiological environments. For materials scientists, it is a key component in the design of next-generation organic electronic materials. The continued exploration of this unique chemical space is certain to yield further innovations in both fields.
References
-
Optical properties of 3-substituted indoles - PMC - NIH. (2020-07-29). National Institutes of Health. [Link]
-
Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. [Link]
-
Optical properties of 3-substituted indoles. (2020). Semantic Scholar. [Link]
-
Biomedical Importance of Indoles - PMC - NIH. (2017-09-29). National Institutes of Health. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH. National Institutes of Health. [Link]
-
Indole | C8H7N | CID 798 - PubChem. National Institutes of Health. [Link]
-
Organic Chemistry - Cycloadditions. (2021-04-23). YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. (2024). Royal Society of Chemistry. [Link]
-
Indole synthesis. Organic Chemistry Portal. [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024-07-19). MDPI. [Link]
-
(PDF) Synthesis of Indoles: Recent Advances. ResearchGate. [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2023). MDPI. [Link]
-
Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. (2010-06-04). ACS Publications. [Link]
-
3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. (2022-03-01). ACS Publications. [Link]
-
3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. (2022-03-01). National Institutes of Health. [Link]
-
Indoles in Drug Design and Medicinal Chemistry. ResearchGate. [Link]
Sources
- 1. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Comprehensive NMR Characterization of 1-Benzyl-6-ethynyl-1H-indole
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Abstract: This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 1-Benzyl-6-ethynyl-1H-indole, a substituted indole of interest in medicinal chemistry and materials science. The note outlines systematic methodologies for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. It further delves into the rationale behind spectral assignments, offering a robust framework for the unambiguous structural elucidation of this and related molecules. The protocols are designed to be self-validating, ensuring high-fidelity data acquisition and interpretation.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of substituents at various positions of the indole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its pharmacological profile. The title compound, 1-Benzyl-6-ethynyl-1H-indole, incorporates two key functionalities: an N-benzyl group, which can enhance lipophilicity and introduce specific steric interactions, and a 6-ethynyl group, a versatile handle for further chemical modifications such as click chemistry or Sonogashira coupling.
Accurate and unambiguous structural characterization is a cornerstone of chemical research and drug development. NMR spectroscopy stands as the most powerful technique for the elucidation of the constitution and configuration of organic molecules in solution. This guide provides a comprehensive set of protocols and interpretive guidance for the complete NMR assignment of 1-Benzyl-6-ethynyl-1H-indole.
Foundational Principles of NMR for Indole Characterization
The NMR characterization of 1-Benzyl-6-ethynyl-1H-indole relies on the distinct magnetic environments of its constituent protons and carbons. The aromatic nature of the indole and benzyl rings leads to characteristic chemical shifts in the downfield region of the ¹H NMR spectrum (typically 6.5-8.0 ppm).[1][2] The methylene protons of the benzyl group are expected to appear as a singlet around 5.3-5.5 ppm, while the acetylenic proton will have a characteristic upfield shift for a proton attached to a sp-hybridized carbon.
¹³C NMR provides complementary information, with the aromatic carbons resonating in the 110-140 ppm range and the acetylenic carbons appearing around 70-90 ppm.[1] The methylene carbon of the benzyl group is anticipated around 50 ppm.[3]
To move beyond simple chemical shift observation to definitive structural assignment, a suite of 2D NMR experiments is indispensable.[4]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing neighboring protons within a spin system. This is crucial for tracing the connectivity of protons on the indole and benzyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, providing a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is the key experiment for establishing the connectivity between different fragments of the molecule, for instance, linking the benzyl group to the indole nitrogen or the ethynyl group to the C6 position.
Experimental Protocols
Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR data.
-
Analyte: 1-Benzyl-6-ethynyl-1H-indole (5-10 mg).
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable choice for this compound, offering good solubility and a single solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR. Use approximately 0.6 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference to the residual solvent peak.
-
Procedure:
-
Weigh the sample accurately and transfer it to a clean, dry NMR tube.
-
Add the deuterated solvent.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Ensure the solution is clear and free of any particulate matter.
-
NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and sample concentration.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Pulse Program: Standard COSY experiment (e.g., cosygpppqf on Bruker instruments).
-
Spectral Width: 0-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 4-8 per increment.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Spectral Width: 0-12 ppm in the ¹H dimension, 0-160 ppm in the ¹³C dimension.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans: 8-16 per increment.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width: 0-12 ppm in the ¹H dimension, 0-200 ppm in the ¹³C dimension.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 16-32 per increment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.
Data Analysis and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-Benzyl-6-ethynyl-1H-indole. These predictions are based on established chemical shift ranges for substituted indoles and related structures.[1][2][3]
Table 1: Predicted ¹H NMR Data for 1-Benzyl-6-ethynyl-1H-indole in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.10 - 7.20 | d | ~3.0 |
| H-3 | 6.50 - 6.60 | d | ~3.0 |
| H-4 | 7.50 - 7.60 | d | ~8.5 |
| H-5 | 7.20 - 7.30 | dd | ~8.5, ~1.5 |
| H-7 | 7.40 - 7.50 | d | ~1.5 |
| H-8 (Ethynyl-H) | 3.00 - 3.10 | s | - |
| H-1' (CH₂) | 5.30 - 5.40 | s | - |
| H-2', H-6' | 7.15 - 7.25 | m | - |
| H-3', H-4', H-5' | 7.25 - 7.40 | m | - |
Table 2: Predicted ¹³C NMR Data for 1-Benzyl-6-ethynyl-1H-indole in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 128.0 - 129.0 |
| C-3 | 101.0 - 102.0 |
| C-3a | 128.5 - 129.5 |
| C-4 | 121.0 - 122.0 |
| C-5 | 123.0 - 124.0 |
| C-6 | 118.0 - 119.0 |
| C-7 | 110.0 - 111.0 |
| C-7a | 136.0 - 137.0 |
| C-8 (Ethynyl-C) | 83.0 - 84.0 |
| C-9 (Ethynyl-C) | 77.0 - 78.0 |
| C-1' (CH₂) | 50.0 - 51.0 |
| C-1'' | 137.0 - 138.0 |
| C-2'', C-6'' | 127.0 - 128.0 |
| C-3'', C-5'' | 128.5 - 129.5 |
| C-4'' | 127.5 - 128.5 |
Step-by-Step Assignment Strategy
The following workflow outlines a logical approach to assigning the NMR spectra of 1-Benzyl-6-ethynyl-1H-indole.
Caption: NMR Assignment Workflow for 1-Benzyl-6-ethynyl-1H-indole.
Key HMBC Correlations for Structural Confirmation
The HMBC spectrum is paramount for confirming the overall structure by connecting the individual spin systems. The following diagram illustrates the most informative expected correlations.
Caption: Key expected HMBC correlations for structural elucidation.
-
Benzyl to Indole Linkage: A crucial correlation will be observed from the methylene protons (H-1') of the benzyl group to carbons C-2 and C-7a of the indole ring. This unambiguously confirms the N-benzylation.
-
Ethynyl Group Placement: The ethynyl proton (H-8) is expected to show correlations to C-6, C-5, and C-7 of the indole ring. The strong three-bond correlation to C-6 is definitive proof of its position.
Conclusion
The combination of one-dimensional and two-dimensional NMR techniques provides a powerful and definitive method for the structural characterization of 1-Benzyl-6-ethynyl-1H-indole. The protocols and interpretive strategies outlined in this application note offer a robust framework for researchers working with substituted indoles and other complex heterocyclic systems. By systematically applying these NMR experiments, scientists can ensure the structural integrity of their compounds, a critical step in the advancement of drug discovery and materials science.
References
-
Indole Alkaloids from the Leaves of Nauclea officinalis - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS International. RSIS International. Available at: [Link]
-
1-Benzylindole | C15H13N - PubChem. National Institutes of Health. Available at: [Link]
-
Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | ACS Omega. American Chemical Society. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
-
1-benzylindole - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
NMR STUDIES OF INDOLE. HETEROCYCLES, Vol. 27, No. 2, 1988. Available at: [Link]
Sources
- 1. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. rsc.org [rsc.org]
- 4. Indole Alkaloids from the Leaves of Nauclea officinalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1-Benzyl-6-ethynyl-1H-indole Analogs as Novel Anticonvulsant Agents
These application notes provide a comprehensive guide for researchers, medicinal chemists, and pharmacologists interested in the synthesis, characterization, and anticonvulsant evaluation of a novel class of compounds: 1-Benzyl-6-ethynyl-1H-indole analogs. This document outlines a strategic workflow, from chemical synthesis to detailed biological evaluation, grounded in established methodologies and scientific rationale.
Introduction: The Rationale for 1-Benzyl-6-ethynyl-1H-indole Analogs in Epilepsy Research
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, underscoring the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of many biologically active compounds.[2] Its derivatives have demonstrated a wide range of pharmacological activities, including promising anticonvulsant effects.[3]
The design of 1-Benzyl-6-ethynyl-1H-indole analogs is predicated on a molecular hybridization strategy. The N-benzyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration, a critical attribute for centrally acting drugs. The 6-ethynyl functional group is a versatile handle for further chemical modification and may also contribute to binding interactions with biological targets. This document provides a detailed roadmap for the synthesis and evaluation of these novel chemical entities.
Proposed Mechanism of Action: Targeting Neuronal Excitability
While the precise mechanism of action for this novel class of compounds is yet to be elucidated, based on the known pharmacology of many anticonvulsants, including some indole derivatives, we can hypothesize several potential targets.[4] The primary mechanisms of action for many existing AEDs involve the modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation.
A plausible hypothesis is that 1-Benzyl-6-ethynyl-1H-indole analogs may exert their anticonvulsant effects through the modulation of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials, and their blockade can suppress the high-frequency neuronal firing characteristic of seizures. Another potential mechanism is the allosteric modulation of GABAA receptors, enhancing the inhibitory effects of the neurotransmitter GABA.
The following diagram illustrates the potential interplay of these mechanisms in reducing neuronal hyperexcitability.
Caption: Hypothesized mechanisms of anticonvulsant action.
Synthetic Protocol: A Two-Step Approach
The synthesis of 1-Benzyl-6-ethynyl-1H-indole analogs can be efficiently achieved through a two-step synthetic sequence starting from a commercially available 6-haloindole. The general scheme involves N-benzylation followed by a palladium-catalyzed Sonogashira cross-coupling reaction.
Step 1: N-Benzylation of 6-Bromo-1H-indole
This procedure follows established methods for the N-alkylation of indoles.[5]
Materials:
-
6-Bromo-1H-indole
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-benzyl-6-bromo-1H-indole.
Step 2: Sonogashira Coupling to Introduce the Ethynyl Group
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[6][7]
Materials:
-
1-Benzyl-6-bromo-1H-indole
-
Ethynyltrimethylsilane or other suitable terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (if using ethynyltrimethylsilane)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-benzyl-6-bromo-1H-indole (1.0 eq) in a mixture of THF and TEA under an inert atmosphere, add ethynyltrimethylsilane (1.5 eq), CuI (0.05 eq), and Pd(PPh3)2Cl2 (0.03 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
If using ethynyltrimethylsilane, dissolve the residue in THF and treat with TBAF (1.1 eq) at room temperature for 1 hour to deprotect the silyl group.
-
Quench the deprotection reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-Benzyl-6-ethynyl-1H-indole analog.
The following diagram outlines the synthetic workflow.
Sources
- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-chemistry.org [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of 1-Benzyl-6-ethynyl-1H-indole
Welcome to the technical support guide for 1-Benzyl-6-ethynyl-1H-indole. This document provides troubleshooting strategies and detailed protocols to address the compound's characteristically low solubility. The indole scaffold is a cornerstone in modern drug discovery, but its derivatives often present formulation challenges due to poor water solubility.[1][2] This guide is designed for researchers, chemists, and formulation scientists to effectively solubilize this compound for various experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1-Benzyl-6-ethynyl-1H-indole is not dissolving in standard organic solvents at room temperature. What is the recommended starting point?
A1: Initial Solvent Screening is Crucial.
The molecular structure of 1-Benzyl-6-ethynyl-1H-indole—featuring a planar, aromatic indole core, a bulky nonpolar benzyl group, and a linear ethynyl group—contributes to strong intermolecular forces (π-stacking) in its solid, crystalline state. These forces require significant energy to overcome, leading to poor solubility in many common solvents.
Expert Insight: Your first step should be to screen a panel of strong, aprotic polar solvents. These solvents are effective because they can disrupt the crystal lattice forces of the solute without forming hydrogen bonds with it.
Recommended Solvents for Initial Screening:
-
Dimethyl Sulfoxide (DMSO): Often the most effective solvent for dissolving poorly soluble, lipophilic compounds for in vitro assays.[3]
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
If initial attempts at room temperature fail, gentle heating can be applied. See Q4 for a detailed discussion on the safe application of heat.
Q2: I managed to create a concentrated stock in DMSO, but the compound precipitates when I dilute it into my aqueous buffer for a biological assay. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution," which occurs when a drug dissolved in an organic solvent is introduced to an aqueous anti-solvent. [4] The dramatic change in solvent polarity causes the compound to crash out of the solution. The key is to maintain the compound's solubility in the final aqueous medium.
Strategy 1: Employ a Co-solvent System
A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound.[5] By adding a small percentage of a co-solvent to your aqueous buffer, you can create a final solution that is more hospitable to your compound.
Recommended Co-solvents for Aqueous Systems:
-
DMSO: Keep the final concentration below 0.5% (v/v) for most cell-based assays to avoid cytotoxicity.[6][7]
-
Ethanol: Similar to DMSO, keep final concentrations low.
-
Polyethylene Glycol 400 (PEG 400): A biocompatible polymer often used in pharmaceutical formulations.[8]
-
Pluronic F-127: A non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds.[9]
Expert Insight: Always perform a small-scale test dilution first. Prepare your final buffer with the intended co-solvent percentage and then slowly add the stock solution while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.
Strategy 2: pH Adjustment
While the indole nitrogen is weakly basic, the overall molecule does not have a readily ionizable group. Therefore, pH adjustment is unlikely to significantly impact the solubility of 1-Benzyl-6-ethynyl-1H-indole.[3]
Q3: What are the best practices for preparing a stable, high-concentration stock solution for long-term storage?
A3: Proper stock solution preparation is critical for reproducible experimental results.
Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the desired amount of 1-Benzyl-6-ethynyl-1H-indole in a clean, dry vial.
-
Solvent Addition: Add the minimum volume of your chosen solvent (e.g., anhydrous DMSO) to the vial.
-
Solubilization: Use a vortex mixer to agitate the solution. If necessary, sonicate the vial in a water bath for 5-10 minutes to break up any aggregates.
-
Visual Inspection: Hold the vial against a dark background to ensure no solid particulates remain. The solution should be clear.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C or -80°C to protect it from light and moisture, which can cause degradation.
Expert Insight: Always use anhydrous (dry) solvents for preparing stock solutions intended for long-term storage. Water can promote degradation or hydrolysis over time.
Q4: Is it safe to heat my sample to get it into solution? What are the potential risks?
A4: Yes, gentle heating can be an effective method to increase solubility, but it must be done with caution.
Scientific Rationale: For most solids, the dissolution process is endothermic, meaning it requires energy.[10] Applying heat provides this energy, increasing the kinetic energy of both solvent and solute molecules, which helps to break the crystal lattice bonds and facilitate solvation.[11]
Risks and Mitigation:
-
Thermal Degradation: Indole derivatives can be susceptible to oxidation and degradation at high temperatures.[12]
-
Solvent Evaporation: Volatile solvents like THF or Dichloromethane (DCM) will evaporate quickly, concentrating your compound and potentially causing it to precipitate upon cooling.
-
Mitigation: Heat in a sealed vial with a pressure-releasing cap if necessary.
-
-
Safety Hazards: Heating organic solvents increases their vapor pressure and flammability risk.[13]
-
Mitigation: Always heat solvents in a well-ventilated fume hood.
-
Important Note: A solution prepared with heat may become supersaturated. The compound could precipitate out as it cools to room temperature. Always check the solution for stability at the final working temperature before proceeding with your experiment.
Quantitative Data & Protocols
Solubility Screening Protocol
This protocol provides a systematic approach to identifying a suitable solvent system.
Materials:
-
1-Benzyl-6-ethynyl-1H-indole
-
A panel of solvents (see table below)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Dispense a small, known amount (e.g., 1 mg) of the compound into several labeled microcentrifuge tubes.
-
Add a small, measured volume (e.g., 100 µL) of the first solvent to the corresponding tube.
-
Vortex the tube vigorously for 1 minute.
-
Visually inspect for undissolved material. If the solid is fully dissolved, the solubility is ≥10 mg/mL.
-
If not fully dissolved, sonicate for 10 minutes. Re-inspect.
-
If the compound remains insoluble, repeat with the next solvent on the list.
Table 1: Qualitative Solubility of Aromatic Indole Derivatives
| Solvent Class | Solvent | Boiling Point (°C) | Expected Solubility | Rationale & Notes |
| Aprotic Polar | DMSO | 189 | High | Excellent for disrupting π-stacking; common for stock solutions.[3] |
| DMF | 153 | High | Similar to DMSO, but more volatile. | |
| NMP | 202 | High | High boiling point, strong solvent. | |
| Ethers | THF | 66 | Moderate | Good for less polar compounds, but highly volatile.[14] |
| 1,4-Dioxane | 101 | Moderate | Less volatile alternative to THF. | |
| Chlorinated | Dichloromethane (DCM) | 40 | Moderate to Low | Effective for many organics, but very volatile. |
| Alcohols | Ethanol | 78 | Low | Can be used as a co-solvent. The parent compound 1-benzylindole is recrystallized from ethanol.[15] |
| Aqueous | Water / PBS Buffer | 100 | Very Low / Insoluble | Alkynes and large aromatic compounds are generally insoluble in water.[16][17] |
Visual Workflow & Diagrams
Solubility Troubleshooting Workflow
This flowchart outlines the decision-making process for addressing solubility challenges with 1-Benzyl-6-ethynyl-1H-indole.
Caption: Decision tree for systematic solubility enhancement.
Advanced Strategies
If standard solvent and co-solvent systems are insufficient, more advanced formulation techniques may be required, particularly for in vivo applications. These methods aim to increase the surface area of the drug or encapsulate it in a delivery vehicle.[18]
-
Nanosuspension: The particle size of the compound is reduced to the nanometer range, which dramatically increases the surface area for dissolution.[18]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, increasing their apparent water solubility.[19]
-
Solid Dispersions: The compound is dispersed within a hydrophilic polymer matrix at a molecular level, improving its dissolution rate.[3]
These advanced techniques typically require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility hurdles in drug development.[20][21]
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Gupta, V., & Singh, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]
-
Kaur, M., & Singh, K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-125. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
- Google Patents. (2008). Method for the precipitation of organic compounds.
-
Organic Syntheses. (1970). 1-benzylindole. Available from: [Link]
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 61(10), 3249–3255. Available from: [Link]
-
ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. Available from: [Link]
-
OpenOChem Learn. Physical Properties of Alkynes. Available from: [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Available from: [Link]
-
Toft, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. Available from: [Link]
-
CK-12 Foundation. (2025). Physical and Chemical Properties of Alkynes. Available from: [Link]
-
Millard, J. W., et al. (2007). Aqueous and cosolvent solubility data for drug-like organic compounds. Journal of Chemical & Engineering Data, 52(5), 1873-1898. Available from: [Link]
- Google Patents. (1989). Process of preparing purified aqueous indole solution.
-
ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]
-
American Chemical Society. (2024). Lesson 5.6: Does Temperature Affect Dissolving? Available from: [Link]
-
National Center for Biotechnology Information. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available from: [Link]
-
Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available from: [Link]
-
Quora. (2020). Can heat destroy chemicals in water? Available from: [Link]
- Google Patents. (2011). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
National Center for Biotechnology Information. (2007). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Available from: [Link]
-
Bentham Science. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]
-
Chemistry LibreTexts. (2020). 10.1: Structure and Physical Properties. Available from: [Link]
-
ResearchGate. (2006). Anti-solvent and co-solvent effect of CO2 on the solubility of griseofulvin in acetone and ethanol solutions. Available from: [Link]
-
ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
-
PubChem. 1-benzyl-6-bromo-1H-indole. Available from: [Link]
-
Chemistry LibreTexts. (2022). CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Clinical Research. (2023). Recent Advancement of Solubility Enhancement. Available from: [Link]
-
Nature Communications. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Available from: [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. Available from: [Link]
-
Loyola eCommons. (1995). Novel Synthetic Route to 5-Substituted Indoles. Available from: [Link]
-
Journal of New Developments in Chemistry. Organic Solvent Precipitation. Available from: [Link]
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]
-
Wikipedia. Alkyne. Available from: [Link]
-
University of Pennsylvania EHRS. (2021). Fact Sheet: Heating Reactions. Available from: [Link]
-
ACS Publications. (2024). Enhanced Dual Functionality of Pluronic F127-Blended Poly(ether sulfone) Hollow Fiber Membranes for Improved Separation and Cell Adhesion in Extracorporeal Bioartificial Kidney and Liver Applications. Available from: [Link]
-
National Center for Biotechnology Information. (2022). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 8. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acs.org [acs.org]
- 12. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 14. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. ijpscr.info [ijpscr.info]
Technical Support Center: 1-Benzyl-6-ethynyl-1H-indole Scale-Up
Tier 3 Process Chemistry Support
Status: Operational Ticket Subject: Scale-up failures, impurity profiling, and safety protocols for 6-ethynylindole derivatives. Assigned Specialist: Senior Application Scientist, Process Development Unit.
Executive Summary
Scaling up 1-Benzyl-6-ethynyl-1H-indole presents a unique intersection of challenges involving indole nucleophilicity, transition-metal catalysis, and the energetic hazards of terminal alkynes. This guide moves beyond standard literature to address the "hidden" failure modes encountered at kilogram scale: catalyst poisoning, oxidative homocoupling (Glaser), and thermal instability during isolation.
The following protocols are designed as self-validating systems . Each step includes a "Stop/Go" decision point based on quantitative In-Process Control (IPC) data, ensuring you do not commit expensive intermediates to a failing stream.
Module 1: The Validated Workflow
Context: Direct ethynylation using acetylene gas is hazardous and yields poor selectivity (bis-coupling) at scale. The industry-standard "Happy Path" utilizes a Sonogashira coupling with Trimethylsilylacetylene (TMSA) followed by desilylation.
Process Logic Diagram
Figure 1: Validated synthetic route with critical In-Process Control (IPC) checkpoints.
Module 2: Critical Troubleshooting (Q&A)
Topic A: Sonogashira Reaction Stalling
User Ticket: "My reaction stalls at ~85% conversion. Adding more catalyst turns the mixture black and doesn't push it to completion. Why?"
Root Cause: This is a classic symptom of catalyst deactivation coupled with oxygen leakage . The "black" precipitate is Palladium Black (inactive Pd(0) aggregates). In indole chemistry, the electron-rich nitrogen (even if benzylated) can coordinate to Pd, but the primary culprit here is likely insufficient ligand protection or oxygen ingress promoting oxidative homocoupling of the alkyne, which consumes the alkyne reagent before it couples with the aryl halide.
Corrective Protocol:
-
Switch Ligands: Move from standard PPh3 to XPhos or Amphos . These bulky, electron-rich ligands stabilize the Pd(0) species and accelerate the oxidative addition into the electron-neutral 6-bromoindole bond [1].
-
The "Sacrificial" Alkyne: Terminal alkynes are consumed by trace O2 (Glaser coupling).
-
Action: Charge 1.2–1.5 equivalents of TMS-acetylene initially. If stalling occurs, do not just add Pd. Add 0.2 eq of fresh TMS-acetylene and degas the solvent again.
-
-
Solvent Choice: If using DMF, ensure it is amine-free. Dimethylamine (a decomposition product of DMF) can compete as a ligand. Switch to THF/Water or Toluene for cleaner profiles at scale [2].
Topic B: The "Glaser Dimer" Impurity
User Ticket: "I see a persistent impurity at RRT 1.2 that tracks with the product. It has double the molecular weight minus 2 protons."
Root Cause: You have formed the Glaser Dimer (1,3-diyne) via Copper-catalyzed oxidative homocoupling.
-
Mechanism:[1][2][3][4][5] 2 R-C≡C-H + [O] + Cu → R-C≡C-C≡C-R + H2O.
-
Criticality: This impurity is nearly impossible to remove via crystallization due to pi-stacking similarities with the product.
Mitigation Strategy (The "Copper-Free" Pivot): If the dimer exceeds 0.5% by HPLC, you must eliminate Copper from the system.
-
Protocol: Use Pd(OAc)2 (2 mol%) with XPhos (4 mol%) and Cs2CO3 (2 eq) in Acetonitrile at 60°C.
-
Why: This "Copper-Free Sonogashira" relies on the base for deprotonation, completely eliminating the mechanism for oxidative homocoupling [3].
Topic C: Palladium Removal (The "Colored Product" Issue)
User Ticket: "The final product is brown/orange. Elemental analysis shows 400 ppm Pd. Standard charcoal treatment failed."
Root Cause: Indoles are excellent ligands. Residual Palladium coordinates to the indole nitrogen or the pi-system of the alkyne, resisting simple washes.
Scavenging Protocol (Comparative Data): Do not rely on loose charcoal, which causes filtration bottlenecks. Use functionalized silica scavengers.
| Scavenger Type | Functional Group | Mechanism | Efficiency (Indole Matrix) | Recommendation |
| Si-Thiol | Propylthiol | S-Pd coordination | High (removes Pd(II)) | Primary Choice |
| Si-TMT | Trithiocyanuric acid | Chelation | Very High (removes Pd(0)/Pd(II)) | Best for stubborn residues |
| Charcoal | Carbon | Adsorption | Low (<50% removal) | Avoid |
| N-Acetyl Cysteine | Amino acid | Water wash | Medium | Good for final polish |
Action: Slurry the crude organic layer with Si-TMT (10 wt% relative to Pd mass) at 50°C for 4 hours, then filter. This typically reduces Pd < 20 ppm [4].
Module 3: Safety & Stability (The "Thermal Runaway" Risk)
User Ticket: "Can I distill the final product to purify it? Can I store it in solution?"
Direct Answer: NO. 1-Benzyl-6-ethynyl-1H-indole contains a terminal alkyne.[2][3][6][7][8]
-
Distillation Hazard: Terminal acetylenes are high-energy functional groups. Heating them (especially neat) risks exothermic polymerization or decomposition. DSC (Differential Scanning Calorimetry) data for similar ethynyl-arenes often shows exotherms beginning as low as 100°C [5].
-
Storage Stability:
-
Solid State: Stable at -20°C.
-
Solution: Unstable.[4] In solution, trace metals or light can trigger polymerization.
-
Action: Isolate as a solid immediately. If you must hold a solution, add BHT (Butylated hydroxytoluene) at 100 ppm as a radical inhibitor.
-
Module 4: Experimental Protocol (Self-Validating)
Step 3: Desilylation & Isolation (The Critical Finish)
This step is where yield is often lost due to "gumming" or degradation.
-
Dissolution: Dissolve 1-Benzyl-6-(TMS-ethynyl)indole (1.0 eq) in MeOH/THF (1:1) .
-
Why: Pure MeOH is poor for solubility of the benzylated intermediate; THF ensures homogeneity.
-
-
Reagent: Add K2CO3 (1.5 eq) . Stir at 20°C .
-
Validation:IPC (HPLC) at 1 hour. Look for disappearance of the TMS peak.
-
-
Quench (Critical): Do NOT rotovap to dryness directly.
-
Dilute with MTBE (Methyl tert-butyl ether) and wash with Water .
-
Why: MTBE prevents emulsion formation common with indoles.
-
-
Crystallization:
-
Concentrate the organic layer to ~3 volumes.
-
Slowly add n-Heptane (anti-solvent) while stirring.
-
Cool to 0°C. Filter the off-white solid.
-
Result: This rejects the brown "oils" (oligomers) that stay in the mother liquor.
-
References
-
Buchwald, S. L., et al. (2000).[3] "Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature." Organic Letters. Link
-
Handa, S., et al. (2018).[3] "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions." Organic Letters. Link
-
Gelbaum, L., et al. (2020). "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation." Organic Letters. Link
-
Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development. Link
-
Sperry, J. B., et al. (2021). "The Ascent of Alkyne Metathesis to Strategy-Level Status." ACS Central Science. Link
-
Larock, R. C., et al. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society. Link
Sources
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Hazards of Acetylene Gas - Acetylene Plant [acetyleneplant.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Handling & Stabilization of 1-Benzyl-6-ethynyl-1H-indole
Executive Summary & Molecule Profile
1-Benzyl-6-ethynyl-1H-indole is a high-value intermediate, often utilized in the synthesis of kinase inhibitors and complex heterocycles. While the benzyl group provides steric and lipophilic stability to the nitrogen, the C6-terminal alkyne is the "Achilles' heel" of this molecule.
The Problem: Users frequently report that the crude oil turns into an insoluble black tar during rotary evaporation or that significant mass is lost during column chromatography.
The Science: The indole nitrogen lone pair is conjugated to the C6 position, making the ethynyl group electron-rich. This increased electron density makes the alkyne highly susceptible to:
-
Oxidative Homocoupling (Glaser Coupling): Catalyzed by trace Copper (Cu) and Oxygen (O₂).
-
Acid-Catalyzed Polymerization: Triggered by the acidic surface of standard silica gel (
). -
Hydration: Conversion to the ketone under acidic/aqueous conditions.
This guide provides a self-validating workflow to neutralize these threats.
Decomposition Pathways (Visualized)
The following diagram illustrates the specific chemical pathways leading to product loss.
Figure 1: Mechanistic pathways of decomposition. Trace metals drive dimerization, while acidic surfaces drive polymerization and hydration.
Troubleshooting Guide (Q&A)
Q1: The reaction looked clean on TLC, but the oil turned black and insoluble on the rotary evaporator. Why?
Diagnosis: Trace Metal Autocatalysis. If you synthesized this via Sonogashira coupling, residual Copper (CuI) and Palladium (Pd) are likely trapped in the organic phase. As you concentrate the solvent, the concentration of catalyst and substrate increases, accelerating Glaser coupling (alkyne dimerization) and polymerization. Immediate Fix: You must perform a chelating wash (see Protocol A) before concentration. Standard water/brine washes are insufficient to remove complexed Copper.
Q2: I loaded 500mg onto the column but only recovered 250mg. The column turned brown/orange.
Diagnosis: Acid-Catalyzed Decomposition.
Standard silica gel is slightly acidic (
Q3: Can I store the crude material overnight?
Diagnosis: High Risk. Terminal alkynes are unstable in crude mixtures containing metal residues. Recommendation: If you must pause:
-
Dilute the crude in a non-reactive solvent (e.g., Toluene or DCM).
-
Add a radical scavenger: BHT (Butylated hydroxytoluene) at 0.1% w/w.
-
Store at -20°C under Argon.
-
Do not store as a neat oil.
Optimized Protocols
Protocol A: Copper-Scavenging Workup (Mandatory)
Use this immediately after the reaction is complete to remove metal catalysts.
| Step | Action | Mechanism/Reasoning |
| 1 | Quench | Dilute reaction mixture with EtOAc or Et₂O. |
| 2 | Chelating Wash | Wash organic layer 2x with 10% aq. NH₄Cl / NH₄OH (9:1) OR 0.1M Na₂EDTA . |
| 3 | Verification | Observe the aqueous layer. If it is blue , Copper is being removed. Repeat until the aqueous layer is colorless. |
| 4 | Standard Wash | Wash 1x with Water, 1x with Brine. |
| 5 | Drying | Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if possible (slightly more acidic). |
| 6 | Stabilization | Add BHT (~5-10 mg) to the flask before rotary evaporation. |
Protocol B: Buffered Silica Gel Purification
Use this to prevent on-column polymerization.
Materials:
-
Silica Gel (Standard 60 Å)
-
Triethylamine (Et₃N)
-
Eluent (Hexanes/Ethyl Acetate)
Procedure:
-
Prepare Slurry: Mix your silica gel with the starting eluent (e.g., 100% Hexanes) containing 1% Triethylamine (v/v) .
-
Pack Column: Pour the slurry into the column.
-
Flush: Flush the column with 2-3 column volumes of the eluent containing 1% Et₃N.
-
Why? This caps the acidic silanol (Si-OH) sites with triammonium salts.
-
-
Load: Load your sample.
-
Elute: Run your gradient. You can remove the Et₃N from the eluent after the first few fractions, or keep it at 0.5% if the separation is slow.
-
Evaporate: Concentrate fractions at < 35°C .
Optimized Workflow Diagram
Figure 2: The "Safe Path" workflow. Note the iterative copper removal loop and the specific use of buffered silica.
References
-
Glaser Coupling Prevention
- Mechanism of oxidative homocoupling and prevention str
-
Source: Journal of the American Chemical Society (2017).[1]
-
Copper Removal Techniques
- Overview of workup procedures for removing metal residues
- Source: Organic Process Research & Development.
-
Silica Gel Acidity & Buffering
- Technical bulletin on the acidic nature of silica gel and neutraliz
- Source: Canadian Conserv
-
Indole Synthesis & Properties
- Synthesis of 1-benzylindole derivatives and stability d
- Source: Organic Syntheses.
Sources
Validation & Comparative
A Comparative Analysis of 1-Benzyl-6-ethynyl-1H-indole's Biological Efficacy Against Established p21-Activated Kinase 4 (PAK4) Inhibitors
This guide provides an in-depth comparative analysis of the biological efficacy of a novel indole compound, 1-Benzyl-6-ethynyl-1H-indole, against well-characterized inhibitors of p21-activated kinase 4 (PAK4). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
Introduction: The Rationale for Targeting PAK4 and the Potential of Novel Indole Scaffolds
p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of Rho GTPases, playing a crucial role in cytoskeletal dynamics, cell motility, survival, and proliferation.[1] Among the six identified PAK isoforms, PAK4, a member of the group II PAKs, has emerged as a significant target in oncology due to its frequent overexpression and hyperactivity in various human cancers.[2] Elevated PAK4 levels are associated with increased cell migration, invasion, and resistance to apoptosis, making it a compelling target for therapeutic intervention.[3]
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Notably, derivatives of 6-ethynyl-1H-indole have recently been identified as potent and selective inhibitors of PAK4.[5] Building on this, 1-Benzyl-6-ethynyl-1H-indole has been synthesized as a novel compound. The addition of a benzyl group at the N1 position is a common modification in indole-based drug discovery to enhance potency and modulate pharmacokinetic properties. This guide hypothesizes that 1-Benzyl-6-ethynyl-1H-indole is a potent and selective inhibitor of PAK4 and will objectively compare its putative biological efficacy with that of two well-established PAK4 inhibitors: PF-3758309 and GNE-2861.
The Comparators: Established PAK4 Inhibitors
To provide a robust benchmark for the biological efficacy of 1-Benzyl-6-ethynyl-1H-indole, two well-characterized PAK4 inhibitors have been selected for comparison:
-
PF-3758309: A potent, ATP-competitive inhibitor of PAK4 that also exhibits activity against other PAK isoforms.[6] It has been extensively studied in preclinical models and entered phase I clinical trials, although its development was halted due to undesirable pharmacokinetic properties.[5]
-
GNE-2861: A highly selective inhibitor of group II PAKs (PAK4, PAK5, and PAK6).[7] Its selectivity makes it a valuable tool for elucidating the specific roles of group II PAKs.
Comparative Efficacy Data
The following table summarizes the key potency metrics for the established PAK4 inhibitors, which will serve as a benchmark for evaluating the efficacy of 1-Benzyl-6-ethynyl-1H-indole.
| Compound | Target(s) | Ki (nM) | Cellular IC50/EC50 (nM) |
| PF-3758309 | PAK4, other PAKs | 18.7 | 1.3 (pGEF-H1 inhibition)[8] |
| 4.7 (Anchorage-independent growth)[9] | |||
| GNE-2861 | Group II PAKs (PAK4, 5, 6) | Not widely reported | ~7 (MCF-7 cell proliferation with Tamoxifen)[7] |
Elucidating the PAK4 Signaling Pathway
PAK4 is a central node in a complex signaling network that promotes cancer progression. Upon activation by small GTPases like Cdc42, PAK4 phosphorylates a multitude of downstream substrates, leading to various cellular responses. The following diagram illustrates a simplified overview of the PAK4 signaling pathway.
Caption: Simplified PAK4 signaling pathway and points of inhibition.
Experimental Methodologies for Comparative Efficacy Assessment
To rigorously evaluate the biological efficacy of 1-Benzyl-6-ethynyl-1H-indole in comparison to PF-3758309 and GNE-2861, a series of well-established in vitro assays are proposed. The causality behind the selection of these assays is to provide a multi-faceted view of the compound's activity, from direct enzyme inhibition to its effects on cancer cell pathophysiology.
Biochemical Assay: PAK4 Kinase Activity
The primary assessment of a putative inhibitor is its ability to directly inhibit the enzymatic activity of its target. Two common and robust methods for this are the Homogeneous Time-Resolved Fluorescence (HTRF) assay and the ADP-Glo™ Kinase Assay.
a) HTRF Kinase Assay Protocol
This assay measures the phosphorylation of a biotinylated substrate by PAK4. The detection is based on the TR-FRET between a europium cryptate-labeled anti-phospho-serine/threonine antibody and streptavidin-XL665.
Step-by-Step Protocol: [10][11]
-
Reagent Preparation: Prepare the necessary reagents: kinase buffer, recombinant human PAK4 enzyme, biotinylated substrate peptide, ATP, and the test compounds (1-Benzyl-6-ethynyl-1H-indole, PF-3758309, and GNE-2861) at various concentrations.
-
Kinase Reaction: In a 384-well plate, add 2 µL of the kinase, 2 µL of the substrate, and 2 µL of the test compound or vehicle control (DMSO).
-
Initiation: Start the reaction by adding 4 µL of ATP solution.
-
Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the kinase reaction.
-
Detection: Stop the reaction by adding 10 µL of the HTRF detection mix containing EDTA, europium cryptate-labeled antibody, and streptavidin-XL665.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
b) ADP-Glo™ Kinase Assay Protocol
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[2]
Step-by-Step Protocol: [12][13]
-
Kinase Reaction Setup: In a white 384-well plate, set up the kinase reaction by adding kinase buffer, recombinant human PAK4 enzyme, substrate, and the test compounds at various concentrations.
-
Reaction Initiation: Add ATP to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP.
-
Luminescence Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. Calculate the IC50 values as described for the HTRF assay.
Caption: Workflow for in vitro PAK4 kinase assays.
Cell-Based Assays: Assessing Phenotypic Effects
To understand the impact of PAK4 inhibition in a cellular context, assays that measure key cancer-related phenotypes are essential.
a) Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of the inhibitors on the migratory capacity of cancer cells, a process in which PAK4 plays a critical role.[4]
Step-by-Step Protocol: [14]
-
Cell Seeding: Plate a cancer cell line with high PAK4 expression (e.g., a pancreatic or colon cancer cell line) in a 6-well plate and grow to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove dislodged cells.
-
Treatment: Add fresh media containing various concentrations of the test compounds or vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the rate of wound closure and determine the EC50 for the inhibition of cell migration.
b) Soft Agar Assay for Anchorage-Independent Growth
This assay is a stringent test for cellular transformation and is considered a hallmark of cancer. PAK4 is known to promote anchorage-independent growth.[15]
Step-by-Step Protocol: [16][17]
-
Base Agar Layer: Prepare a base layer of 0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Harvest and count the cancer cells. Resuspend a defined number of cells in culture medium containing 0.3% agar and the test compounds at various concentrations.
-
Top Agar Layer: Carefully layer the cell-agar suspension on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible in the control wells.
-
Colony Staining and Counting: Stain the colonies with a solution such as crystal violet and count the number of colonies above a certain size threshold.
-
Data Analysis: Calculate the percent inhibition of colony formation for each compound concentration and determine the EC50 value.
Caption: Workflow for cell-based assays.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for evaluating the biological efficacy of the novel compound 1-Benzyl-6-ethynyl-1H-indole as a putative PAK4 inhibitor. By comparing its performance in robust biochemical and cell-based assays against the well-characterized inhibitors PF-3758309 and GNE-2861, a clear and objective assessment of its potency and cellular activity can be achieved.
The experimental protocols detailed herein are designed to be self-validating, with the inclusion of established inhibitors as positive controls. The data generated from these studies will be crucial in determining if 1-Benzyl-6-ethynyl-1H-indole represents a promising new lead compound for the development of PAK4-targeted cancer therapies. Future studies should also include kinase selectivity profiling to assess its specificity against other kinases and in vivo studies in relevant cancer models to evaluate its therapeutic potential.
References
-
Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Retrieved from [Link]
-
Cisbio Bioassays. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]
-
Sci-Signal. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved from [Link]
-
Li, Y., & Zhang, H. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 13, 956220. [Link]
-
Ognibene, M. (2020). Anchorage-independent growth assay or Soft Agar assay. protocols.io. [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). Development of a HTRF Kinase Assay for Determination of Syk Activity. Journal of biomolecular screening, 5(3), 157–166.
-
JoVE. (2022, August 4). Wound Healing Assay to Evaluate Cell Migration | Protocol Preview [Video]. YouTube. [Link]
-
Zhuang, T., Zhu, J., Li, Z., Lorent, J., Zhao, C., Dahlman-Wright, K., & Strömblad, S. (2015). p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells. Oncotarget, 6(40), 43033–43046. [Link]
-
Wikipedia contributors. (2023, December 1). PAK4. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]
-
Murray, B. W., Guo, C., Piraino, J., Westwick, J. K., Zhang, C., Lamerdin, J., Dagostino, E., Knighton, D., Loi, C. M., Zager, M., Kraynov, E., Popoff, I., Christensen, J. G., Martinez, R., Kephart, S. E., Marakovits, J., Karlicek, S., Bergqvist, S., & Smeal, T. (2010). Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proceedings of the National Academy of Sciences of the United States of America, 107(20), 9446–9451. [Link]
-
Qu, J., & Abo, A. (2001). Activated PAK4 regulates cell adhesion and anchorage-independent growth. Molecular and cellular biology, 21(10), 3523–3533. [Link]
-
Murray, B. W., Guo, C., Piraino, J., Westwick, J. K., Zhang, C., Lamerdin, J., Dagostino, E., Knighton, D., Loi, C. M., Zager, M., Kraynov, E., Popoff, I., Christensen, J. G., Martinez, R., Kephart, S. E., Marakovits, J., Karlicek, S., Bergqvist, S., & Smeal, T. (2010). Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proceedings of the National Academy of Sciences of the United States of America, 107(20), 9446–9451. [Link]
-
ibidi GmbH. (2024, March 21). Application Note 30: Optimizing Wound Healing and Cell Migration Assays. [Link]
-
Fu, X., Li, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, H. (2022). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B, 12(5), 2338-2353. [Link]
-
Reaction Biology. (n.d.). Soft Agar Growth Assay Service (Anchorage-independent cell growth). Retrieved from [Link]
-
Riahi, R., Yang, Y., Zhang, D. D., & Wong, P. K. (2012). Advances in wound-healing assays for probing collective cell migration. Journal of laboratory automation, 17(1), 59–65. [Link]
-
Murray, B. W., Guo, C., Piraino, J., Westwick, J. K., Zhang, C., Lamerdin, J., ... & Smeal, T. (2010). Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proceedings of the National Academy of Sciences, 107(20), 9446-9451. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]
-
Li, Y., & Zhang, H. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 13, 956220. [Link]
-
Zhuang, T., Zhu, J., Li, Z., Lorent, J., Zhao, C., Dahlman-Wright, K., & Strömblad, S. (2015). p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells. Oncotarget, 6(40), 43033–43046. [Link]
Sources
- 1. Studying Cell Migration (Random and Wound Healing) Parameters with Imaging and MATLAB Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. youtube.com [youtube.com]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. promega.com [promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. youtube.com [youtube.com]
- 15. Activated PAK4 Regulates Cell Adhesion and Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. protocols.io [protocols.io]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
